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molecular formula C10H12INO3 B1339148 5-Iodo-2-butoxynicotinic acid CAS No. 334490-71-0

5-Iodo-2-butoxynicotinic acid

Cat. No. B1339148
M. Wt: 321.11 g/mol
InChI Key: GODXSVXXWPBSEV-UHFFFAOYSA-N
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Patent
US06586439B2

Procedure details

N-Iodosuccinimide (6.0 g, 26.7 mmol) was added to a solution of 2-n-butoxypyridine-3-carboxylic acid (Preparation 4; 3.46 g, 17.7 mmol) in trifluoroacetic acid (28 mL) and trifluoroacetic anhydride (7 mL) and the reaction heated under reflux in the absence of light, for 3 hours. The cooled reaction mixture was concentrated under reduced pressure and the residue dissolved in ethyl acetate. This solution was washed sequentially with water (2×), aqueous sodium thiosulfate solution, aqueous sodium citrate solution, 2 N hydrochloric acid, and brine, then dried (MgSO4) and evaporated under reduced pressure. The solid was triturated with pentane, filtered, washed with additional pentane and dried, to give the title compound as a white solid (3.86 g, 68%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[CH2:9]([O:13][C:14]1[C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1)[CH2:10][CH2:11][CH3:12]>FC(F)(F)C(O)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>[CH2:9]([O:13][C:14]1[C:19]([C:20]([OH:22])=[O:21])=[CH:18][C:17]([I:1])=[CH:16][N:15]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
3.46 g
Type
reactant
Smiles
C(CCC)OC1=NC=CC=C1C(=O)O
Name
Quantity
28 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
7 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in the absence of light, for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
This solution was washed sequentially with water (2×), aqueous sodium thiosulfate solution, aqueous sodium citrate solution, 2 N hydrochloric acid, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid was triturated with pentane
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with additional pentane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=NC=C(C=C1C(=O)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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